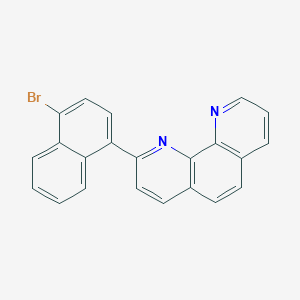

2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline

Description

Significance of 1,10-Phenanthroline (B135089) Core in Contemporary Chemical Synthesis and Materials Science

The 1,10-phenanthroline (phen) molecule is a heterocyclic organic compound featuring a rigid, planar, and aromatic structure. rsc.orgwikipedia.org Its two nitrogen atoms are strategically positioned to act as a bidentate ligand, allowing it to form stable coordination complexes with a wide array of metal ions. wikipedia.orgnbinno.com This exceptional chelating capability makes it a versatile building block in numerous chemical disciplines. rsc.org

In materials science, the 1,10-phenanthroline core is integral to the development of advanced functional materials. chemicalbook.com Its derivatives are crucial in creating highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs) and in the design of photovoltaic devices like dye-sensitized solar cells (DSSCs). nbinno.com Furthermore, the rigidity and versatile coordination modes of phenanthrolines make them excellent candidates for constructing stable and functional metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nbinno.comchemicalbook.com The unique molecular structure and optical properties of phenanthroline also lend themselves to applications in photocatalysis and photoluminescence. chemicalbook.com

Rationale for Bromonaphthalene Substitution in Phenanthroline Architectures

The functionalization of the 1,10-phenanthroline scaffold with specific substituents is a key strategy for modulating its properties. The introduction of a 4-bromonaphthalene group at the 2-position of the phenanthroline core, creating 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline, is a deliberate design choice aimed at imparting specific functionalities.

The naphthalene (B1677914) moiety, a large aromatic group, influences the ligand's properties in several ways. It extends the π-conjugated system of the molecule, which can lead to altered photophysical characteristics, such as red-shifted absorption and emission spectra. nih.gov The presence of aromatic groups on silicon atoms, for instance, has been shown to enhance σ–π mixing, thereby increasing conjugation across the system. nih.gov The bulky nature of the naphthalene group also introduces significant steric hindrance around the coordination site, which can influence the geometry and stability of the resulting metal complexes.

The bromine atom serves a dual purpose. Firstly, it modifies the electronic properties of the ligand through its electron-withdrawing inductive effect. Secondly, and more importantly, it acts as a versatile synthetic handle. The carbon-bromine bond provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the straightforward post-synthesis modification of the ligand, enabling the attachment of other functional groups to further tune the molecule's properties or to link it to other molecular systems. nbinno.com

Overview of Research Trajectories for Aryl-Substituted Phenanthroline Derivatives

Research into aryl-substituted phenanthroline derivatives is a burgeoning area with diverse applications. The ability to introduce a wide range of aryl groups onto the phenanthroline backbone allows for the systematic tuning of their electronic, optical, and steric properties.

A major research trajectory focuses on the development of novel luminescent materials. nbinno.com Aryl-substituted phenanthrolines are extensively used as ligands in transition metal complexes (e.g., with Iridium(III) or Ruthenium(II)) to create phosphorescent emitters for OLEDs. nbinno.comresearchgate.net The nature of the aryl substituent can significantly impact the emission color, quantum efficiency, and operational lifetime of these devices.

Another significant area of investigation is in the field of chemical sensors. rsc.org The photophysical properties of aryl-substituted phenanthrolines can be sensitive to their environment. This has been exploited to design fluorescent and colorimetric sensors for the detection of various metal ions and anions. rsc.org The interaction of the analyte with the ligand or its metal complex induces a measurable change in the absorption or emission spectrum.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromonaphthalen-1-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN2/c23-19-11-10-18(16-5-1-2-6-17(16)19)20-12-9-15-8-7-14-4-3-13-24-21(14)22(15)25-20/h1-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIWOGAFYQXTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromonaphthalen 1 Yl 1,10 Phenanthroline and Its Precursors

Retrosynthetic Analysis of the 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline Framework

Retrosynthetic analysis provides a logical framework for dissecting the target molecule to identify potential synthetic routes from simpler, commercially available starting materials. The primary disconnection for this compound is the carbon-carbon bond between the phenanthroline C2 position and the naphthalene (B1677914) C1 position. This disconnection suggests a cross-coupling reaction as the final key step in the synthesis.

This leads to two primary precursor fragments: a functionalized 1,10-phenanthroline (B135089) (acting as an electrophile or nucleophile) and a functionalized 1-bromonaphthalene (B1665260) (acting as the corresponding partner). A common and effective strategy involves a palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. This points to 2-halo-1,10-phenanthroline (e.g., 2-chloro- or 2-bromo-1,10-phenanthroline) and (4-bromonaphthalen-1-yl)boronic acid as the key intermediates.

Further retrosynthetic analysis of the 1,10-phenanthroline core itself leads back to simpler building blocks. Classical heterocyclic synthesis methods, such as the Skraup or Friedländer reactions, are standard approaches. The Skraup synthesis, for instance, disconnects the phenanthroline framework into 8-aminoquinoline (B160924) and a three-carbon unit, typically derived from glycerol (B35011).

This complete retrosynthetic pathway is outlined below:

Target: this compound

Disconnection 1 (C-C bond): Leads to 2-halo-1,10-phenanthroline and (4-bromonaphthalen-1-yl)boronic acid.

Disconnection 2 (Phenanthroline Ring): Leads to 8-aminoquinoline and glycerol.

Targeted Synthesis Strategies for the 1,10-Phenanthroline Moiety

The 1,10-phenanthroline (phen) scaffold is a well-known and widely used ligand in coordination chemistry. Its synthesis has been established for over a century, with several reliable methods available for its construction.

The most traditional and widely employed method for synthesizing 1,10-phenanthroline is the Skraup reaction. wikipedia.org This reaction involves the cyclization of an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific synthesis of 1,10-phenanthroline, the starting material is 8-aminoquinoline.

The mechanism proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde).

Michael addition of the amino group of 8-aminoquinoline to the acrolein.

Acid-catalyzed cyclization of the intermediate.

Dehydration to form a dihydro-phenanthroline intermediate.

Oxidation to yield the final aromatic 1,10-phenanthroline product.

Nitrobenzene or arsenic acid are traditionally used as oxidizing agents. wikipedia.org A related method, the Doebner-von Miller reaction, is a variation that uses α,β-unsaturated aldehydes or ketones directly instead of generating them in situ from glycerol. The Friedländer synthesis is another powerful alternative, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govacs.orgwikipedia.org For phenanthroline synthesis, this would involve a derivative like 8-amino-7-quinolinecarbaldehyde. acs.org

| Reaction | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Skraup Synthesis | 8-Aminoquinoline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Heated reaction mixture | wikipedia.org |

| Friedländer Annulation | 8-Amino-7-quinolinecarbaldehyde, Acetylaromatics | Base- or acid-catalyzed condensation | nih.govacs.org |

While palladium catalysis is a cornerstone of modern organic synthesis, its application in forming the fundamental 1,10-phenanthroline heterocyclic ring system via cyclization is not a common strategy. The construction of the core scaffold is dominated by classical condensation and cyclization reactions like the Skraup and Friedländer syntheses.

In recent years, microwave-assisted synthesis has emerged as a valuable tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and milder reaction conditions. These benefits have been applied to the synthesis of various phenanthroline derivatives and their metal complexes.

Microwave irradiation can efficiently heat the reaction mixture, leading to rapid and uniform temperature increases that accelerate the rate of reaction. This has been successfully applied to the synthesis of complex phenanthroline-based structures, such as imidazo[4,5-f] nih.govnih.govphenanthrolines, where reactions that would typically take hours can be completed in minutes with high yields. This approach is considered environmentally friendly due to its energy efficiency and reduction in reaction times.

| Method | Key Advantage | Typical Improvement | Application Example |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Rapid, efficient heating | Reaction times reduced from hours to minutes; yields often increased | Synthesis of imidazo[4,5-f] nih.govnih.govphenanthroline derivatives |

Introduction of the 4-Bromonaphthalen-1-yl Substituent

The final and most crucial stage in the synthesis of the target molecule is the formation of the C-C bond between the phenanthroline and the bromonaphthalene moieties. The C2 and C9 positions of the 1,10-phenanthroline ring are electron-deficient and thus susceptible to certain types of reactions that allow for functionalization.

Several modern synthetic strategies can be employed to forge the C-C bond at the C2 position of the phenanthroline ring.

Palladium-Catalyzed Cross-Coupling Reactions: This is the most versatile and widely used method. The Suzuki-Miyaura coupling reaction is particularly effective. wikipedia.orglibretexts.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. To synthesize the target molecule, this would typically involve:

Reactant A: 2-chloro-1,10-phenanthroline (B21708) or 2-bromo-1,10-phenanthroline.

Reactant B: (4-bromonaphthalen-1-yl)boronic acid.

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, along with a suitable phosphine (B1218219) ligand.

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid.

Direct C-H Arylation: A more recent and atom-economical approach is the direct C-H arylation. rsc.orgnih.gov This method avoids the pre-functionalization of the phenanthroline ring (i.e., halogenation) and instead activates the C-H bond at the 2-position directly for coupling with an aryl halide. While powerful, achieving regioselectivity can be challenging, and reaction conditions must be carefully optimized.

Nucleophilic Addition of Organometallics: Another established method involves the direct addition of a potent nucleophile, such as an organolithium or Grignard reagent, to the electron-deficient phenanthroline ring. researchgate.net The reaction of (4-bromonaphthalen-1-yl)lithium with 1,10-phenanthroline would lead to addition at the C2 position. The resulting dihydro-phenanthroline intermediate must then be oxidized (e.g., with manganese dioxide or air) to restore aromaticity and yield the final 2-substituted product. researchgate.net

| Strategy | Phenanthroline Precursor | Naphthalene Precursor | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Chloro-1,10-phenanthroline | (4-Bromonaphthalen-1-yl)boronic acid | High functional group tolerance; mild conditions | wikipedia.orglibretexts.org |

| Direct C-H Arylation | 1,10-Phenanthroline | 1-Bromo-4-iodonaphthalene | Atom-economical; avoids pre-functionalization | rsc.orgnih.gov |

| Organolithium Addition | 1,10-Phenanthroline | (4-Bromonaphthalen-1-yl)lithium | Requires strong nucleophile and subsequent oxidation step | researchgate.net |

Strategies for C-C Bond Formation at the 2-Position of 1,10-Phenanthroline

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) Utilizing Bromonaphthalene Precursors

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is a particularly effective method for synthesizing aryl-substituted phenanthrolines.

Suzuki-Miyaura Coupling:

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a halo-phenanthroline, such as 2-chloro-1,10-phenanthroline, with (4-bromonaphthalen-1-yl)boronic acid.

A general reaction scheme is as follows:

Reaction Scheme: Suzuki-Miyaura Coupling

Coordination Chemistry of 2 4 Bromonaphthalen 1 Yl 1,10 Phenanthroline

Ligand Design Principles and Coordination Environment

1,10-phenanthroline (B135089) and its derivatives are classic bidentate ligands that coordinate to metal ions through the two nitrogen atoms of the heterocyclic rings, forming stable five-membered chelate rings. wikipedia.org The design of 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline as a ligand is based on the robust and rigid structure of the phenanthroline moiety, which provides a well-defined coordination geometry. nih.gov The fusion of a bromonaphthalene group introduces specific steric and electronic modifications.

Formation of Metal Complexes with Transition Metal Ions

This compound readily forms complexes with a variety of transition metal ions. The synthesis of these complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The stoichiometry of the resulting complexes depends on the metal ion's coordination number and preferred geometry. Typically, for a transition metal ion with a coordination number of six, such as Ru(II) or Co(II), complexes with the general formula [M(L)3]X2 or [M(L)2(L')2]Xn (where L is this compound, L' is an ancillary ligand, and X is a counter-ion) can be formed. For square planar ions like Pd(II) or Pt(II), mono-ligand complexes of the type [M(L)Cl2] or bis-ligand complexes [M(L)2]X2 are common.

For instance, copper(II), which often exhibits a distorted octahedral geometry, can form complexes with the stoichiometry [Cu(L)2(anion)2] or, in the presence of other ligands, mixed-ligand complexes. researchgate.net The geometry of these complexes is influenced by the steric bulk of the bromonaphthalene group.

Below is a table summarizing potential stoichiometries and geometries for complexes with this ligand.

| Metal Ion | Typical Coordination Number | Possible Stoichiometry | Likely Geometry |

| Ru(II) | 6 | [Ru(L)3]X2, [Ru(L)2(bpy)2]X2 | Octahedral |

| Ir(III) | 6 | [Ir(L)2(ppy)]X | Octahedral |

| Cu(II) | 4 or 6 | [Cu(L)2]X2, [Cu(L)Cl2] | Square Planar or Distorted Octahedral |

| Fe(II) | 6 | [Fe(L)3]X2 | Octahedral |

| Zn(II) | 4 or 6 | [Zn(L)2Cl2], [Zn(L)3]X2 | Tetrahedral or Octahedral |

Note: L = this compound; bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine; X = counter-ion.

The primary coordination mode of this compound is through the two nitrogen atoms of the phenanthroline ring system. The bromonaphthalene substituent does not directly participate in the coordination to the metal center. However, its presence has a significant indirect influence:

Steric Hindrance: The bulky bromonaphthalene group can create steric crowding around the metal center. This can affect the number of ligands that can coordinate to the metal and can influence the bond angles and bond lengths within the coordination sphere. In some cases, significant steric hindrance can lead to the formation of complexes with a lower ligand-to-metal ratio than would be observed with unsubstituted 1,10-phenanthroline.

Electronic Effects: The bromo- and naphthalene (B1677914) substituents are electron-withdrawing, which can decrease the electron density on the phenanthroline nitrogen atoms. This reduction in basicity can slightly weaken the metal-ligand bond compared to unsubstituted phenanthroline.

Intermolecular Interactions: The large aromatic surface of the naphthalene moiety can promote π-π stacking interactions between adjacent complex molecules in the solid state, influencing the crystal packing. researchgate.net

The choice of solvent and reaction conditions plays a crucial role in the successful synthesis of metal complexes with this compound. Solvents such as ethanol, methanol, acetonitrile, or dimethylformamide (DMF) are commonly employed, often in mixtures, to ensure the solubility of both the ligand and the metal salt. researchgate.net

The reaction temperature can influence the rate of complex formation and the crystallinity of the product. In some cases, refluxing the reaction mixture is necessary to overcome the activation energy for ligand substitution. The pH of the solution can also be a critical factor, as protonation of the phenanthroline nitrogen atoms can prevent coordination.

Stability and Lability of Metal-Ligand Bonds

The stability of metal complexes of 1,10-phenanthroline and its derivatives is generally high due to the chelate effect. The formation of a five-membered ring upon coordination significantly increases the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

The stability of complexes with this compound is expected to follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net

The lability of the metal-ligand bond, which refers to the rate at which ligands are exchanged, is also influenced by the metal ion and the steric properties of the ligand. The steric bulk of the bromonaphthalene group may hinder the approach of incoming ligands, thus potentially slowing down ligand exchange reactions and increasing the kinetic inertness of the complex.

Computational and Theoretical Studies on 2 4 Bromonaphthalen 1 Yl 1,10 Phenanthroline and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. For a molecule like 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline, DFT calculations can predict its geometry, electronic properties, and reactivity. These calculations are fundamental to understanding how the molecule will interact with other species and how it will behave in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its potential applications in electronics.

A hypothetical FMO analysis for this compound would yield specific energy values for the HOMO and LUMO, allowing for the calculation of the energy gap. This data is invaluable for predicting the molecule's electronic transitions and its suitability for use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Primary Localization |

| LUMO | -2.5 | 1,10-phenanthroline (B135089) |

| HOMO | -5.8 | 4-Bromonaphthalene |

| Energy Gap | 3.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemistry calculation. This analysis provides insights into the charge distribution and helps to identify the electrophilic and nucleophilic sites within the molecule.

In this compound, the nitrogen atoms of the phenanthroline ring are expected to carry a negative partial charge, making them nucleophilic centers and the primary sites for coordination with metal ions. The carbon atoms directly bonded to the nitrogen atoms would likely exhibit a positive partial charge. The bromine atom, being highly electronegative, would have a significant negative charge, while the carbon atom it is attached to would be more electropositive. Understanding this charge distribution is essential for predicting the molecule's reactivity in various chemical reactions.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red typically indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor).

For this compound, an ESP map would likely show a region of high negative potential (red) around the nitrogen atoms of the phenanthroline ring, confirming their role as Lewis basic sites. The hydrogen atoms and the regions around the carbon atoms of the aromatic rings would likely show a positive potential (blue or green). The area around the bromine atom would also exhibit a negative potential. This visual tool is incredibly useful for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, where there is a rotational degree of freedom between the naphthalene (B1677914) and phenanthroline rings, MD simulations can provide valuable information about its conformational landscape and dynamics.

By simulating the molecule's behavior in different environments (e.g., in a solvent or interacting with a metal complex), researchers can identify the most stable conformations and understand the energy barriers between them. This is particularly important for understanding how the ligand might orient itself when binding to a metal center and how its conformation might influence the properties of the resulting complex.

Theoretical Prediction of Spectroscopic Signatures and Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption and emission spectra. These calculations can help to assign the electronic transitions observed in experimental spectra and to understand the nature of the excited states.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The predicted transitions would likely involve π-π* transitions within the aromatic systems and potentially intramolecular charge transfer (ICT) from the bromonaphthalene moiety to the phenanthroline core. Understanding these photophysical properties is crucial for designing molecules with specific optical characteristics for applications in sensing, imaging, and optoelectronics.

Understanding Structure-Property Relationships through Computational Modeling

A key goal of computational modeling is to establish clear structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., changing the position of the bromo substituent or replacing it with other groups) and calculating the resulting properties, researchers can gain a deep understanding of how specific structural features influence the molecule's electronic, optical, and chemical behavior.

For instance, computational studies could reveal how the dihedral angle between the naphthalene and phenanthroline rings affects the extent of electronic communication between these two fragments, which in turn would impact the ICT character of its electronic transitions and its photoluminescent properties. This knowledge is invaluable for the rational design of new ligands and functional materials with tailored properties.

Advanced Spectroscopic and Structural Characterization of 2 4 Bromonaphthalen 1 Yl 1,10 Phenanthroline and Its Metal Complexes

X-ray Crystallography for Solid-State Structural Elucidation of Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a metal complex of 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline, this technique would provide critical insights into the coordination geometry and intermolecular interactions.

Bond Lengths, Bond Angles, and Dihedral Angles in the Coordination Sphere

Analysis of a metal complex would yield a detailed geometric description of the coordination sphere. For instance, in a typical octahedral complex, such as one formed with Ruthenium(II), key parameters would include the bond lengths between the metal center and the nitrogen atoms of the phenanthroline ligand. These M-N bond lengths are crucial for understanding the strength of the coordination bond. Bond angles, such as the N-M-N "bite angle" of the chelating phenanthroline ligand, would define the geometry and any distortions from an ideal octahedron. nih.govrsc.org Dihedral angles, particularly between the phenanthroline and naphthalene (B1677914) ring systems, would describe the ligand's conformation upon coordination.

Example Data Table for a Hypothetical Octahedral Complex: This table is illustrative and not based on experimental data for the specified compound.

| Parameter | Value |

|---|---|

| M-N(phen) Bond Length (Å) | ~2.05 - 2.15 |

| N(phen)-M-N(phen) Angle (°) | ~78 - 82 |

| Phen-Naphthyl Dihedral Angle (°) | Variable, depends on packing |

Supramolecular Interactions in Crystal Lattices (e.g., π-π Stacking, Halogen Bonding)

The crystal packing of these complexes would likely be governed by non-covalent interactions. The planar, aromatic nature of the phenanthroline and bromonaphthalene moieties makes them ideal candidates for π-π stacking interactions, where parallel aromatic rings align to stabilize the crystal lattice. Furthermore, the presence of a bromine atom on the naphthalene ring introduces the possibility of halogen bonding—an interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophile—which can be a significant force in directing crystal assembly.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy provides invaluable information about the structure and dynamics of molecules in solution. For metal complexes of this compound, NMR would confirm the ligand's coordination to the metal center. Upon complexation, the proton signals of the phenanthroline ligand typically shift downfield due to the influence of the metal ion. soton.ac.uk

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Aromatic and Aliphatic Resonance Assignment

While 1D ¹H NMR gives initial information, complex aromatic systems necessitate 2D NMR for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the phenanthroline and bromonaphthalene ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, helping to piece together the full structure and assign quaternary carbons.

Dynamic NMR Spectroscopy for Ligand Exchange or Conformational Flexibility

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, could be used to investigate dynamic processes. This could include the study of restricted rotation around the bond connecting the naphthalene and phenanthroline rings or potential ligand exchange processes if the complex is labile. grafiati.com

Luminescence Spectroscopy for Photophysical Property Analysis

Many transition metal complexes with phenanthroline ligands, particularly those of Ruthenium(II), Rhenium(I), and Iridium(III), are known for their luminescent properties. soton.ac.ukrsc.org These properties are highly sensitive to the nature of the ligands. The introduction of the large, conjugated bromonaphthalene system would be expected to significantly influence the photophysical behavior of a resulting metal complex.

Key photophysical parameters that would be determined include:

Absorption and Emission Spectra: To identify the wavelengths of light absorbed (typically involving metal-to-ligand charge transfer, MLCT, bands) and emitted. ias.ac.in

Luminescence Quantum Yield (Φ): A measure of the efficiency of the emission process. The presence of the heavy bromine atom could potentially increase spin-orbit coupling and affect the quantum yield.

Emission Lifetime (τ): The average time the complex spends in the excited state before returning to the ground state.

Example Data Table for a Hypothetical Ru(II) Complex: This table is illustrative and not based on experimental data for the specified compound.

| Parameter | Value | Solvent |

|---|---|---|

| Absorption λmax (nm) | ~450-470 (MLCT) | Acetonitrile |

| Emission λmax (nm) | ~600-630 | Acetonitrile |

| Quantum Yield (Φ) | 0.01 - 0.10 | Acetonitrile (deaerated) |

| Lifetime (τ, ns) | 100 - 1000 | Acetonitrile (deaerated) |

Photoluminescence Quantum Yield (PLQY) Measurements

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process of a luminescent molecule or material. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. In the context of metal complexes of this compound, the PLQY is highly dependent on the nature of the metal center, the coordination geometry, and the surrounding environment.

The introduction of the bromonaphthalene group is expected to influence the PLQY. The heavy bromine atom can enhance spin-orbit coupling, which may facilitate intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to efficient phosphorescence. However, it can also introduce non-radiative decay pathways that could quench the luminescence. The bulky nature of the naphthalene group can also affect the rigidity of the resulting metal complex, which in turn influences the PLQY by suppressing non-radiative decay channels. For example, rigidifying the coordination sphere in platinum(II) complexes has been shown to be a beneficial strategy for achieving efficient phosphorescence. mdpi.com

Table 1: Representative Photoluminescence Quantum Yields (PLQY) of Analogous Phenanthroline-Based Metal Complexes.

| Complex Type | Ancillary Ligands/Substituents | Solvent/State | PLQY (Φ) | Reference |

| Iridium(III) Complex | Tetrahydrodibenzo[a,c]phenazine | CH₂Cl₂ | 0.35 | nih.gov |

| Ruthenium(II) Complex | Phosphonate-substituted phenanthroline | Deionized Water | 0.11 | rsc.org |

| Iridium(III) Complex | Fluorenyl-substituted phenanthroline | Toluene | ~0.01 | rsc.org |

| Copper(I) Complex | Imidazo[4,5-f] nih.govnih.govphenanthroline | Solid State | N/A | lsu.edu |

Note: This table presents data for structurally similar compounds to provide context, as specific data for this compound complexes is not available.

Time-Resolved Fluorescence and Phosphorescence Lifetime Determinations

The excited-state lifetime (τ) is another crucial parameter that describes the average time a molecule spends in an excited state before returning to the ground state. Time-resolved fluorescence and phosphorescence measurements provide insights into the dynamics of the excited states. Long lifetimes are often desirable for applications such as sensing and photocatalysis.

For metal complexes, the excited-state lifetime is influenced by factors similar to those affecting PLQY, including the metal center and ligand structure. Ruthenium(II) complexes with extended phenanthroline ligands have exhibited lifetimes on the microsecond scale. For example, a Ru(II) complex with a 4-arylethynyl-1,10-phenanthroline ligand displayed a lifetime of 2.46 µs in deoxygenated acetonitrile. nih.gov In iridium(III) complexes with phenanthroline-dithiine ligands, increased lifetimes were also observed. rsc.org

The bromonaphthalene substituent in the ligand of interest is expected to have a significant impact on the excited-state lifetimes of its metal complexes. The heavy-atom effect of bromine could shorten the phosphorescence lifetime by increasing the rate of both radiative and non-radiative decay from the triplet state. Conversely, the steric bulk of the naphthalene moiety could restrict vibrational and rotational modes that contribute to non-radiative decay, potentially leading to longer lifetimes. For instance, in copper(I) complexes, increasing the steric bulk of the phenanthroline ligand has been shown to increase the excited-state lifetime by 50%. whiterose.ac.uk

Table 2: Representative Excited-State Lifetimes of Analogous Phenanthroline-Based Metal Complexes.

| Complex Type | Ancillary Ligands/Substituents | Solvent/State | Lifetime (τ) | Reference |

| Ruthenium(II) Complex | 4-arylethynyl-1,10-phenanthroline | Deoxygenated MeCN | 2.46 µs | nih.gov |

| Platinum(II) Complex | Naphtho[1,2-b] nih.govnih.govphenanthroline | N/A | ~3 µs | mdpi.com |

| Iridium(III) Complex | Tetrahydrodibenzo[a,c]phenazine | Degassed CH₂Cl₂ | 130 ns | nih.gov |

| Copper(I) Complex | Imidazo[4,5-f] nih.govnih.govphenanthroline | Solid State | 8.24 µs | lsu.edu |

Note: This table provides data for structurally similar compounds as representative examples.

Mechanistic Insights into Excited-State Decay Pathways

Understanding the decay pathways of the excited state is fundamental to designing more efficient luminescent materials. Upon photoexcitation, a metal complex can return to its ground state via several radiative and non-radiative pathways. The dominant decay pathways are determined by the interplay of the metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) excited states.

In many transition metal complexes with phenanthroline-based ligands, the lowest excited state is of MLCT character, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π-orbital. The energy and nature of this MLCT state are highly tunable by modifying the ligand structure. The bromonaphthalene substituent in this compound would likely lower the energy of the π-orbital of the phenanthroline ligand, leading to a red-shift in the emission of its metal complexes.

In some ruthenium complexes with asymmetrically substituted phenanthroline ligands, dual emission from two distinct, non-equilibrated MLCT states has been observed. nih.gov This phenomenon arises from the electronic decoupling of the excited states localized on different parts of the ligand framework. The substitution pattern on the this compound ligand could potentially lead to such interesting photophysical behavior in its metal complexes.

Electrochemical Studies of Redox Behavior

Electrochemical studies, particularly cyclic voltammetry, are essential for understanding the redox properties of metal complexes. These properties are critical for applications in electrocatalysis, sensors, and OLEDs, as they determine the ease with which the complex can be oxidized or reduced.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) provides information about the oxidation and reduction potentials of a molecule. For metal complexes of this compound, the CV would be expected to show a series of redox waves corresponding to metal-centered and ligand-centered electron transfer processes.

The oxidation potential is typically associated with the removal of an electron from the highest occupied molecular orbital (HOMO), which is often metal-centered in these types of complexes. The reduction potential corresponds to the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is usually localized on the π-system of the phenanthroline ligand.

The electronic properties of the bromonaphthalene substituent will influence these redox potentials. The electron-donating nature of the naphthalene ring could make the complex easier to oxidize (a less positive oxidation potential), while the electron-withdrawing effect of the bromine atom and the extended π-conjugation could make the ligand easier to reduce (a less negative reduction potential).

Studies on cobalt(II) complexes with functionalized phenanthroline ligands have shown that the redox potentials are sensitive to the nature of the substituents. nih.gov Similarly, in copper-phenanthroline systems, the redox behavior is well-defined and can be studied to understand the electron transfer processes. electrochemsci.org

Table 3: Representative Redox Potentials of Analogous Phenanthroline-Based Metal Complexes.

| Complex Type | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte | Reference |

| Cobalt(II) Complex | Co(III)/Co(II) | Variable with substituents | CH₃CN / [n(Bu₄)N][PF₆] | nih.gov |

| Copper(II) Complex | Cu(II)/Cu(I) | ~0.078 (formal potential) | Aqueous solution | researchgate.net |

| Ruthenium(II) Complex | Ligand-based reduction | Variable with substituents | N/A | rsc.org |

| Platinum(II) Complex | Ligand-based reduction | ~ -1.6 (vs. Fc/Fc⁺) | N/A | mdpi.com |

Note: This table presents data for structurally similar compounds to illustrate the range of redox potentials observed.

Electron Transfer Mechanisms in Metal Complexes

The mechanism of electron transfer in these complexes can be elucidated through detailed analysis of their cyclic voltammograms at various scan rates. Reversible redox processes are indicative of stable oxidized and reduced species, which is a desirable property for many applications.

In metal complexes of substituted phenanthrolines, the first reduction is typically ligand-based, occurring on the phenanthroline core. rsc.org The stability of the resulting radical anion is influenced by the extent of π-delocalization. The extended conjugation provided by the naphthalene group in this compound is expected to stabilize the reduced species.

The nature of the metal also plays a crucial role in the electron transfer mechanism. For example, in some ruthenium(II) complexes, photoinduced electron transfer from the excited complex to an acceptor molecule is a key step in photocatalytic cycles. The efficiency of this process depends on the redox potentials of the complex and the acceptor. In heteroleptic iridium(III) complexes, the electron transfer can occur between different ligands (ligand-to-ligand charge transfer, LLCT) in addition to MLCT and LMCT processes. mdpi.com The specific arrangement of the HOMO and LUMO, as dictated by the metal and the ligands, including this compound, will determine the dominant electron transfer pathways upon electrochemical or photochemical stimulation.

Applications of 2 4 Bromonaphthalen 1 Yl 1,10 Phenanthroline in Non Biological Systems

Catalysis in Organic Reactions

The 1,10-phenanthroline (B135089) unit is a well-established bidentate N,N-ligand, capable of forming stable complexes with a variety of transition metals. This coordinating ability is central to its application in catalysis, where it can modulate the reactivity and selectivity of metal centers in a predictable manner. The presence of the bulky bromonaphthalene substituent further influences the catalytic activity by affecting the steric environment around the metal core.

Phenanthroline derivatives are recognized for their effectiveness as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. These reactions, including the Suzuki, Sonogashira, and Heck reactions, are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While specific studies on 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline in these reactions are not extensively detailed in publicly available literature, the general principles of phenanthroline-ligated catalysis provide a strong basis for its potential.

In a typical Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between an organoboron compound and an organic halide. The phenanthroline ligand, by coordinating to the palladium center, influences the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. Similarly, in the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, and the Heck reaction, which couples unsaturated halides with alkenes, the phenanthroline ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired bond formation. organic-chemistry.orglibretexts.orgnrochemistry.com

A key feature of this compound is the presence of a bromine atom on the naphthalene (B1677914) ring. This bromine atom serves as a reactive handle for further chemical modifications, a concept well-established in the synthesis of advanced materials. nbinno.com Through subsequent cross-coupling reactions, the bromo group can be replaced with a wide array of functional groups. This allows for the synthesis of more complex molecules and materials with tailored properties. For instance, after the initial phenanthroline core has participated in a catalytic reaction, the bromine atom on the periphery of the ligand can be subjected to a second cross-coupling reaction. This sequential functionalization opens up pathways to create intricate molecular architectures and polymeric materials.

Phenanthroline-based catalysts, including complexes of this compound, are primarily utilized in homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for high catalytic activity and selectivity under mild reaction conditions.

While less common, the principles of heterogeneous catalysis can be applied by immobilizing the phenanthroline ligand or its metal complex onto a solid support. This approach offers the advantage of easy catalyst separation and recycling, which is crucial for sustainable and cost-effective chemical processes. Research into supported phenanthroline catalysts is an active area, aiming to combine the high efficiency of homogeneous systems with the practical benefits of heterogeneous catalysis.

The development of chiral versions of 1,10-phenanthroline ligands has been a significant focus in the field of asymmetric catalysis. researchgate.netthieme-connect.de By introducing chiral substituents to the phenanthroline backbone, it is possible to create a chiral environment around the metal center. This chiral pocket can then induce enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of a chiral product.

While specific chiral analogues of this compound and their applications in asymmetric catalysis are not yet widely reported, the established success of other chiral phenanthroline ligands suggests a promising avenue for future research. The combination of the rigid phenanthroline scaffold with a chiral bromonaphthyl-derived moiety could lead to novel catalysts for a range of asymmetric transformations.

Ligand in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Materials Science and Optoelectronic Applications

The excellent photophysical properties of this compound make it a crucial component in the field of optoelectronic devices and materials. guidechem.com Its rigid and planar aromatic structure facilitates electron transport and contributes to the thermal stability of materials in which it is incorporated.

Phenanthroline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting and hole-blocking capabilities. google.com These properties are essential for ensuring efficient recombination of electrons and holes within the emissive layer of the OLED, thereby maximizing light output.

Research on related phenanthroline derivatives has demonstrated their effectiveness in improving the efficiency and stability of OLEDs. For instance, appending other aromatic groups to the phenanthroline core can lead to materials with high electron mobility and thermal stability. researchgate.net

Below is a hypothetical data table illustrating the kind of performance metrics that would be evaluated for a compound like this compound in an OLED device.

| Device Layer | Material | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) |

| Electron Transport Layer | This compound | -6.2 | -2.8 | 1.5 x 10⁻⁵ |

| Emissive Layer (Host) | CBP | -6.0 | -2.9 | 1.0 x 10⁻⁴ |

| Emissive Layer (Dopant) | Ir(ppy)₃ | -5.4 | -3.2 | - |

Note: The data in this table is illustrative and based on typical values for similar materials. Specific experimental data for this compound is required for accurate representation.

Development of Fluorescent Chemosensors and Probes

The inherent fluorescence of phenanthroline derivatives, including this compound, makes them prime candidates for the development of fluorescent chemosensors. These sensors operate by exhibiting a change in their fluorescence properties—such as intensity or wavelength—upon binding with a specific analyte, like metal ions. The 1,10-phenanthroline moiety is an excellent chelating agent for various metal ions, and this interaction can significantly perturb the electronic structure of the molecule, leading to a detectable fluorescent response.

Research into related phenanthroline-based sensors has demonstrated their efficacy in detecting a range of metal ions. For instance, a novel 1,10-phenanthroline-based fluorescent probe was synthesized for the selective detection of D-3-hydroxybutyrate (D-3-HB), forming a stable 1:1 complex and exhibiting a distinct color change. Another study highlighted the use of protonated 1,10-phenanthroline as a fluorescent sensor for the detection of Fe(II) at micromolar levels, where the fluorescence intensity decreases upon the formation of a non-fluorescent complex. While specific studies focusing solely on this compound as a chemosensor are not extensively detailed in publicly available literature, the foundational principles of phenanthroline chemistry strongly suggest its potential in this area. The bromo- and naphthalene-substituents can be strategically utilized to fine-tune the sensor's selectivity and sensitivity towards target analytes.

Table 1: Examples of Analytes Detected by Phenanthroline-Based Fluorescent Sensors

| Analyte | Sensor Type | Detection Principle |

| D-3-Hydroxybutyrate | Colorimetric and Fluorescent | Complex formation leading to color and fluorescence change |

| Fe(II) | Fluorescent | Quenching of fluorescence upon complexation |

| Metal Ions (general) | Fluorescent | Chelation induced changes in fluorescence |

Integration into Supramolecular Assemblies for Functional Materials

The rigid and planar structure of this compound, coupled with its ability to coordinate with metal ions, makes it an excellent building block for the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent bonds, and they can be designed to have specific functions, leading to the creation of novel functional materials.

The phenanthroline unit can act as a versatile scaffold, allowing for the attachment of other molecular components through its nitrogen atoms or via modification of the aromatic rings. The bromine atom on the naphthalene ring of this compound provides a reactive site for further chemical modifications, enabling its incorporation into larger, more complex supramolecular structures. These assemblies can exhibit a range of interesting properties, such as molecular recognition, catalysis, and unique photophysical behaviors, making them suitable for applications in materials science.

For example, phenanthroline derivatives are used in the preparation of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. These materials have shown promise in gas storage, separation, and catalysis. The integration of this compound into such frameworks could lead to materials with tailored electronic and optical properties.

Applications in Photovoltaics and Energy Conversion Systems

The excellent photophysical properties of this compound also position it as a promising candidate for applications in photovoltaics and energy conversion systems. guidechem.com In devices such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), organic molecules with specific electronic and optical characteristics are essential for efficient performance.

In the context of photovoltaics, organic compounds can act as sensitizers, absorbing light and initiating the process of converting solar energy into electrical energy. The extended π-conjugated system of this compound allows for strong absorption of light in the UV-visible region. While specific research on the use of this exact compound in solar cells is not widely reported, studies on similar phenanthroline and naphthalene derivatives in DSSCs have shown their potential. For instance, a study on 4-phenyldiazenylnaphthalen-1-ol as a sensitizer (B1316253) highlighted the importance of specific functional groups for anchoring the dye to the semiconductor surface, a key factor for efficient device performance.

The development of organic conjugated materials for applications like field-effect transistors, electrochromics, and photovoltaics is an active area of research. The polymerization of heterocyclic organic compounds containing phenanthroline units has been shown to yield materials with reasonable band gaps and stability, which are crucial properties for photovoltaic applications. The unique combination of the phenanthroline and bromonaphthalene moieties in this compound suggests its potential as a component in the design of new materials for energy conversion systems.

Table 2: Key Properties of this compound and Their Relevance to Photovoltaics

| Property | Description | Relevance to Photovoltaics |

| Chemical Formula | C22H13BrN2 | Defines the elemental composition and molecular weight. |

| Photophysical Properties | Excellent absorption and emission characteristics | Crucial for light harvesting and charge separation in solar cells. |

| Extended π-Conjugation | Delocalized electron system across the molecule | Enhances light absorption and facilitates charge transport. |

| Chelating Ability | Can coordinate with metal ions | Can be used to anchor the molecule to semiconductor surfaces or to form photoactive metal complexes. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline and its analogues. Current synthetic strategies for functionalized phenanthrolines often rely on traditional cross-coupling reactions, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste.

Key areas for exploration include:

Direct C-H Arylation: Investigating metal-catalyzed or photocatalytic direct C-H arylation of the phenanthroline core with bromonaphthalene derivatives could offer a more atom-economical and step-efficient synthetic route. This would circumvent the need for pre-functionalization of the phenanthroline starting material.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions. Flow synthesis can also facilitate the scale-up of production for potential industrial applications.

Green Solvents and Catalysts: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, and the development of more sustainable and recyclable catalysts, including earth-abundant metal catalysts or even metal-free catalytic systems, will be crucial.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Cross-Coupling | Well-established, reliable for small-scale synthesis. | Multi-step, potential for significant waste generation, use of expensive catalysts. |

| Direct C-H Arylation | Higher atom economy, fewer synthetic steps. | Regioselectivity control, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety and control, scalability, potential for higher yields. | Initial setup costs, requirement for specialized equipment. |

Design of Advanced Ligand Architectures for Enhanced Performance

The performance of this compound as a ligand in various applications is intrinsically linked to its molecular architecture. Future research will focus on the rational design of new derivatives to fine-tune its electronic and steric properties for specific functions.

Potential strategies for ligand design include:

Modification of the Naphthalene (B1677914) Moiety: Introducing different substituents on the naphthalene ring can modulate the ligand's electronic properties. Electron-donating groups could enhance the electron density on the phenanthroline core, affecting its coordination properties and the photophysical characteristics of its metal complexes. Conversely, electron-withdrawing groups could be used to tune the ligand's redox potential.

Functionalization of the Phenanthroline Core: Further substitution on the phenanthroline backbone, for instance, at the 4, 7, or 9 positions, could introduce additional functionalities or steric bulk, leading to complexes with tailored catalytic activity or photophysical behavior.

Chiral Derivatives: The synthesis of chiral analogues of this compound could open up its application in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound into hybrid organic-inorganic materials is a promising avenue for the development of advanced functional materials. Its rigid structure and coordinating ability make it an excellent candidate for building blocks in various material architectures.

Future research in this area could explore:

Metal-Organic Frameworks (MOFs): The use of this ligand in the synthesis of novel MOFs could lead to materials with interesting porosity, catalytic activity, or luminescence properties. The bromonaphthalene group could influence the framework's topology and provide sites for post-synthetic modification.

Perovskite Solar Cells: Phenanthroline derivatives have shown promise as interfacial layers in perovskite solar cells, improving their efficiency and stability. Investigating the role of this compound in this context could lead to the development of more robust and efficient photovoltaic devices.

Functionalized Surfaces: Covalently attaching this molecule to the surface of materials like silica (B1680970) or metal oxides could create functionalized surfaces with specific recognition or catalytic properties.

Development of High-Throughput Screening for Catalytic and Material Applications

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methods will be essential. HTS allows for the rapid and parallel testing of a large number of compounds or reaction conditions, significantly speeding up the research and development process.

Future directions in HTS could involve:

Catalyst Screening: Developing HTS assays to rapidly evaluate the catalytic activity of metal complexes of this compound in various organic transformations. This could involve colorimetric or fluorometric assays that allow for the quick identification of active and selective catalysts.

Materials Discovery: Utilizing HTS techniques to screen for the formation of new materials, such as MOFs or coordination polymers, by reacting this ligand with a wide range of metal ions under different conditions. The properties of the resulting materials, such as their luminescence or gas sorption capabilities, could be rapidly assessed.

Computational Screening: Employing computational methods, such as density functional theory (DFT), to predict the properties of this ligand and its metal complexes, thereby guiding experimental efforts and prioritizing the synthesis of the most promising candidates.

The potential applications and the corresponding screening methods are summarized in Table 2.

Table 2: Potential Applications and High-Throughput Screening Methods

| Application Area | Desired Property | Potential HTS Method |

|---|---|---|

| Homogeneous Catalysis | High catalytic activity and selectivity. | Parallel reaction screening with rapid analysis (e.g., GC-MS, HPLC). |

| Photoredox Catalysis | Efficient light absorption and energy transfer. | Luminescence quenching assays, parallel photoreactor setups. |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, long operational lifetime. | Automated device fabrication and testing platforms. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline, and how do reaction parameters (solvent, temperature) impact yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, refluxing 1,10-phenanthroline with brominated aromatic precursors in polar aprotic solvents (e.g., acetone or DMF) at 60–80°C for 12–24 hours is a common approach. The bromine substituent’s steric and electronic effects necessitate careful temperature control to avoid side reactions like dehalogenation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures ≥95% purity. Yield optimization requires monitoring reactant stoichiometry (1:1.2 molar ratio of phenanthroline to brominated precursor) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound, particularly the bromine positioning?

- Methodological Answer :

- NMR Spectroscopy : H-NMR in DMSO- resolves aromatic proton splitting patterns. Broad singlets for methylenic protons (e.g., δ 4.5–5.0 ppm) indicate non-planarity in the phenanthroline backbone, while coupling constants confirm bromine’s para position on the naphthalene ring .

- Mass Spectrometry : High-resolution ESI-MS ( 385.25 for [M+H]) validates molecular weight. Bromine’s isotopic signature (1:1 ratio for Br and Br) further confirms its presence .

- X-ray Crystallography : Single-crystal analysis resolves π-stacking interactions between naphthalene and phenanthroline planes, with Br–C bond lengths (~1.90 Å) confirming substitution patterns .

Advanced Research Questions

Q. How does the bromine substituent modulate the compound’s coordination chemistry in transition metal complexes?

- Methodological Answer : The bromine atom’s electron-withdrawing effect enhances the phenanthroline ligand’s Lewis acidity, favoring stable octahedral complexes with metals like Ru(II), Cu(II), and Co(II). For example, in Ru(II) polypyridyl complexes, bromine increases the ligand’s π-accepting ability, shifting metal-to-ligand charge transfer (MLCT) absorption bands to longer wavelengths (e.g., λ~450→500 nm). Electrochemical studies (cyclic voltammetry) show a 50–100 mV positive shift in for Ru couples compared to non-brominated analogs. DFT calculations further correlate bromine’s electronegativity with reduced HOMO-LUMO gaps in complexes .

Q. What experimental strategies are used to assess DNA intercalation by this compound, and how do structural modifications alter binding modes?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromism (~20–30%) and red shifts (~10 nm) in the ligand’s absorption band (λ~270 nm) upon adding DNA (CT-DNA or plasmid), indicating intercalation. Calculate binding constants () via the Benesi-Hildebrand equation (typical ~10–10 M) .

- Viscosity Measurements : Increased DNA solution viscosity upon ligand addition confirms classical intercalation, unlike groove-binding modes.

- Cytotoxicity Assays : MTT assays on cancer cells (e.g., HeLa) reveal IC values (e.g., 5–20 µM), with bromine enhancing cellular uptake via hydrophobic interactions. Substituents like nitro or methoxy groups on the phenyl ring further modulate binding kinetics .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for metal complexes of this ligand?

- Methodological Answer :

- Multi-Technique Validation : If X-ray data suggests a distorted octahedral geometry but NMR shows equivalent ligand environments, employ EPR spectroscopy to detect Jahn-Teller distortions in Cu(II) complexes.

- Dynamic Effects in NMR : Broadened H-NMR signals (e.g., for methylenic protons) may arise from fluxional behavior in solution, not static crystal structures. Variable-temperature NMR (VT-NMR) can distinguish dynamic vs. static disorder .

- Computational Modeling : Use density functional theory (DFT) to simulate solution-phase structures and compare with crystallographic data. For example, non-planar conformers in solution may explain discrepancies in ligand field splitting parameters .

Methodological Notes

- Synthesis Optimization : Pre-dry solvents (e.g., molecular sieves in acetone) to prevent hydrolysis of brominated intermediates .

- DNA Binding Studies : Use ethidium bromide displacement assays to quantify intercalation efficiency, with corrections for inner-filter effects in fluorescence measurements .

- Data Reproducibility : Replicate crystallographic experiments under varying conditions (e.g., slow evaporation vs. diffusion) to confirm packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.